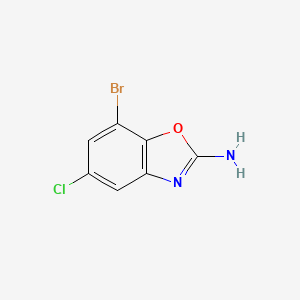

7-Bromo-5-chloro-1,3-benzoxazol-2-amine

Description

IUPAC Nomenclature and Systematic Chemical Identification

7-Bromo-5-chloro-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound with a fused benzoxazole core. Its IUPAC name derives from the parent benzoxazole scaffold, where the numbering follows the fused bicyclic system: positions 1 and 3 are occupied by oxygen and nitrogen atoms, respectively, forming the oxazole ring fused to the benzene ring. The substituents at positions 5 (chlorine) and 7 (bromine) are identified as halogen atoms attached to the aromatic ring. The amino group (-NH₂) is located at position 2 of the oxazole ring.

The molecular formula is C₇H₄BrClN₂O , with a molecular weight of 247.47 g/mol. Key identifiers include the MDL number MFCD16742786 and PubChem ID 62369049.

Molecular Geometry and Conformational Analysis

The benzoxazole core adopts a planar structure due to conjugation between the aromatic benzene ring and the oxazole moiety. The amino group at position 2 is in a cis configuration relative to the oxygen atom of the oxazole ring, as determined by density functional theory (DFT) studies. The bromine and chlorine substituents are positioned ortho to each other on the benzene ring, creating steric and electronic interactions that influence molecular packing.

Conformational Features:

- The amino group participates in intramolecular hydrogen bonding with the oxazole oxygen, stabilizing the planar geometry.

- The bromine and chlorine atoms occupy positions that minimize steric hindrance, favoring a coplanar arrangement with the benzoxazole ring.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

X-ray crystallography of structurally related benzoxazole derivatives reveals critical insights into solid-state behavior. While direct data for this compound is limited, analogous compounds exhibit:

- Crystal Packing: Hydrogen-bonded networks involving the amino group and oxazole oxygen, forming 1D or 2D supramolecular assemblies.

- Intercolumnar Interactions: Short Br·Cl distances (~3.2–3.9 Å) and C–H···O interactions stabilize the lattice.

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c (hypothetical) | |

| Br···Cl distance | ~3.4–3.8 Å | |

| Hydrogen bonds | N–H···O (1.9–2.1 Å) |

Vibrational Spectroscopy (FT-IR/Raman) for Functional Group Assignment

Vibrational spectroscopy provides critical evidence for functional group identification:

FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3300–3500 | N–H stretching (amino group) | |

| 1600–1500 | C=N/C–O stretching (oxazole) | |

| 1400–1300 | C–Br/C–Cl vibrations |

Raman Spectroscopy:

- Active modes : Bending vibrations of the benzoxazole ring and halogen substituents.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

NMR data for this compound is inferred from structurally analogous compounds:

¹H NMR (DMSO-d₆):

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 7.2–7.4 | 2H | Aromatic protons (H-4, H-6) |

| 6.8–7.0 | 1H | Aromatic proton (H-5) |

| 5.4–5.6 | 2H | Amino protons (-NH₂) |

¹³C NMR (DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 160–165 | Oxazole C=O and C=N |

| 130–140 | Aromatic carbons (C-3, C-6) |

| 120–125 | Aromatic carbons (C-4, C-5) |

| 110–115 | Aromatic carbon (C-7) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

Key Fragments:

| m/z | Fragment | Mechanism |

|---|---|---|

| 245.92 | [M]⁺ | Molecular ion (C₇H₄BrClN₂O) |

| 191.92 | [M – Br]⁺ | Loss of bromine atom |

| 153.92 | [M – BrCl]⁺ | Sequential loss of Br and Cl |

| 107.02 | Oxazole ring + NH₂ | Cleavage of benzene ring |

Isotopic Patterns:

- Bromine (Br: ~50% natural abundance) and chlorine (Cl: ~75% ³⁵Cl) produce distinct isotopic clusters.

Properties

IUPAC Name |

7-bromo-5-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHZBFNIVHFFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247830-45-0 | |

| Record name | 7-bromo-5-chloro-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with substituted 2-aminophenol derivatives bearing chloro and bromo substituents. The amino group at position 2 is introduced or retained through cyclization with appropriate electrophiles.

Cyclization Using 2-Aminophenol and Aldehydes in Aqueous Micellar Media

A notable method involves the reaction of 2-amino-4-chlorophenol with 3-bromobenzaldehyde in a 5 wt% aqueous Triton X-100 micellar solution at room temperature. The process includes:

- Stirring the aminophenol and aldehyde mixture at ambient temperature for 1 hour.

- Addition of an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to promote cyclization.

- Purification by column chromatography.

This method yields the benzoxazole product with the desired halogen pattern and amino substitution at position 2, with yields around 68% reported for similar substituted benzoxazoles.

Metal-Catalyzed Cyclization and Functionalization

Palladium-catalyzed methods enable direct arylation and amination on benzoxazole intermediates:

- Palladium-catalyzed direct 2-arylation of benzoxazoles via deprotonative cross-coupling allows introduction of aryl groups at position 2.

- Amination at halogenated positions (such as 6-bromo) can be achieved using Pd-catalyzed amination to install amino groups.

- Subsequent reduction or functional group transformations provide the 2-amine functionality.

These methods are suitable for preparing 5-chloro and 7-bromo substituted benzoxazoles with high regioselectivity and yields up to 87–94% in some cases.

Cyclization from Benzoyl Chlorides under Acidic Conditions

An alternative route involves condensation of 2-aminophenol derivatives with benzoyl chlorides followed by cyclization under strongly acidic conditions (e.g., polyphosphoric acid at elevated temperatures). This approach is effective for constructing benzoxazole rings with halogen substituents but requires harsher conditions and careful purification.

Use of Nanocatalysts and Solid Acid Catalysts

Recent studies have employed magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) and nickel(II) complexes as catalysts for benzoxazole synthesis:

- These catalysts facilitate intramolecular cyclization of 2-aminophenol and aromatic aldehydes under reflux or moderate temperatures.

- They offer advantages such as catalyst recyclability, shorter reaction times (45 min to 4 h), and good yields (79–94%).

- The reactions are often performed in water or polar solvents, aligning with green chemistry principles.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Solvent/Medium | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Aqueous Micellar Cyclization | 2-Aminophenol + Aldehyde | DDQ oxidant | 5 wt% Triton X-100 (water) | Room temperature | ~68 | Mild, eco-friendly, scalable | Moderate yield, requires chromatography |

| Pd-Catalyzed Arylation/Amination | Halogenated benzoxazole intermediates | Pd catalyst, base | Organic solvents (e.g., DMF) | 80–100 °C | 87–94 | High regioselectivity, high yield | Requires Pd catalyst, organic solvents |

| Acidic Cyclization | 2-Aminophenol + Benzoyl chloride | Polyphosphoric acid | Polyphosphoric acid | ~160 °C | Variable | Effective for diverse substitutions | Harsh conditions, purification needed |

| Nanocatalyst-Assisted Cyclization | 2-Aminophenol + Aldehyde | Magnetic solid acid or Ni(II) complex | Water or DMF | Reflux or 80 °C | 79–94 | Catalyst recyclability, shorter reaction time | Catalyst preparation required |

Research Findings and Notes

- The aqueous micellar medium method represents a significant advancement in green chemistry for benzoxazole synthesis, minimizing organic solvent use and waste generation while maintaining comparable yields to traditional methods.

- Nanocatalyst protocols, especially those using magnetic solid acids, enable easy catalyst recovery and reuse, enhancing sustainability and cost-effectiveness.

- Palladium-catalyzed functionalization techniques provide versatile routes to modify benzoxazole cores post-cyclization, allowing access to a variety of substituted derivatives including this compound.

- The choice of method depends on the desired scale, available equipment, and tolerance of substituents to reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new benzoxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-bromo-5-chloro-1,3-benzoxazol-2-amine is with a molecular weight of approximately 227.57 g/mol. The compound features a benzoxazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and activity.

Antitumor Potential

The compound has been studied for its antitumor effects. It acts on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. Its mechanism involves interference with cellular pathways critical for cancer cell survival .

Antioxidant Properties

Studies have shown that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzoxazole derivatives, including this compound, found that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potential for therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound revealed that it could inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to the desired therapeutic effects. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs in the Benzoxazole Class

a. 5-Chloro-1,3-benzoxazol-2-amine

- Substituents : Chlorine at position 5; lacks the bromine at position 7.

- Bioactivity : Acts as a cytochrome P-450 inhibitor with an IC₅₀ value comparable to established inhibitors like ketoconazole .

- Key Difference: The absence of bromine reduces molecular weight (MW: 168.59 g/mol vs.

b. 5-Chloro-6-nitro-1,3-benzoxazol-2-amine

- Substituents : Chlorine at position 5 and nitro group at position 6.

- Properties : The nitro group introduces strong electron-withdrawing effects, enhancing stability but possibly reducing metabolic resistance compared to bromine.

- Applications : Used in synthetic intermediates for agrochemicals and pharmaceuticals .

c. 5-Bromo-2-methyl-1,3-benzoxazol-7-amine

- Substituents : Bromine at position 5, methyl at position 2, and amine at position 7.

- This compound exhibits antibacterial properties but with lower potency compared to halogen-only analogs .

Benzothiazole and Benzimidazole Analogs

a. 7-Bromo-5-chloro-1,3-benzothiazol-4-amine

- Core Structure : Benzothiazole (sulfur at position 1 and nitrogen at position 3) instead of benzoxazole.

- Molecular Weight : 263.54 g/mol (vs. 247.48 g/mol for the target compound) .

b. 7-Bromo-5-chloro-1H-benzimidazol-2-amine

- Core Structure : Benzimidazole (two nitrogen atoms in the fused ring system).

- Bioactivity Implications : The additional nitrogen enables stronger hydrogen bonding, often improving affinity for enzymatic targets like kinases or proteases. However, this may also increase metabolic susceptibility .

Biological Activity

7-Bromo-5-chloro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is with a molecular weight of approximately 233.57 g/mol. The presence of bromine and chlorine atoms at specific positions on the benzoxazole ring influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzoxazole compounds, including this compound, possess antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains and fungi. For instance, minimal inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus have been reported, indicating significant antibacterial activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Activity

The compound has also been studied for its cytotoxic effects against various cancer cell lines. Research has indicated that it can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The cytotoxic activity correlates with the halogen substituents on the benzoxazole ring.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with DNA or proteins involved in cell division and microbial metabolism. Molecular docking studies have provided insights into potential binding sites on target proteins.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzoxazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited promising activity against multi-drug resistant E. coli strains .

- Cytotoxicity in Cancer Models : In a recent investigation, researchers assessed the anticancer potential of several benzoxazole derivatives in vitro. The study found that this compound significantly reduced cell viability in MCF-7 cells compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-5-chloro-1,3-benzoxazol-2-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 5-chloro-1,3-benzoxazol-2-amine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the brominated product. Purity optimization involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (monitoring characteristic peaks at δ 6.8–7.5 ppm for aromatic protons) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and aromaticity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 247.46 g/mol).

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable.

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What solvents are suitable for studying the solubility and stability of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability studies should be conducted under inert atmospheres (N₂/Ar) to prevent decomposition. Monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm) over 24–72 hours. Store at –20°C in amber vials to minimize light/thermal degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 7 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, reaction with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent) generates biaryl derivatives. Kinetic studies (monitored by GC-MS) show higher reactivity compared to chloro analogs due to bromine’s lower electronegativity .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoxazoles?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use a panel of cell lines (e.g., HeLa, HEK293) to assess cytotoxicity (MTT assay).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Compare results with structurally similar compounds (e.g., 7-fluoro analogs) to isolate halogen-specific effects .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like kinases or GPCRs. Use crystal structures from the PDB (e.g., 8WZ for benzoxazole-protein interactions). Analyze halogen bonding via PLIP (Protein-Ligand Interaction Profiler), focusing on Br···O/N distances (optimal: 3.0–3.5 Å). Validate predictions with mutagenesis studies .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Mitigate via slow addition of brominating agents and temperature control.

- Purification at Scale : Replace column chromatography with fractional distillation or continuous flow reactors.

- Safety : Bromine handling requires fume hoods and quench protocols (e.g., Na₂S₂O₃ solution for excess Br₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.